2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid
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Overview
Description
2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common method starts with the condensation of aniline and 2-nitrobenzaldehyde, followed by a series of reactions including reduction, acylation, and amination . The Doebner reaction is often employed in the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions has been reported . These methods aim to produce the compound in a more environmentally friendly and cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride, and potassium permanganate. Reaction conditions may vary, but solvent-free conditions and the use of catalysts are often preferred to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the removal of acetyl groups from histone proteins . This inhibition can lead to changes in gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline core structure but lacks the dimethylamino group.
2-Phenyl-quinoline-4-carboxylic acid derivatives: These derivatives have been synthesized and evaluated for their antibacterial activity.
Uniqueness
2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid is unique due to the presence of the dimethylamino group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)17-11-15(18(21)22)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZQZBFWIHYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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